REACTION_CXSMILES
|
OO.[NH2:3][C:4]([C:10]1[CH:15]=[CH:14][C:13]([O:16][CH3:17])=[CH:12][CH:11]=1)=[C:5]([CH3:9])[C:6]([NH2:8])=[S:7]>CO>[CH3:17][O:16][C:13]1[CH:12]=[CH:11][C:10]([C:4]2[C:5]([CH3:9])=[C:6]([NH2:8])[S:7][N:3]=2)=[CH:15][CH:14]=1
|
Name
|
|
Quantity
|
2.39 g
|
Type
|
reactant
|
Smiles
|
OO
|
Name
|
|
Quantity
|
7.8 g
|
Type
|
reactant
|
Smiles
|
NC(=C(C(=S)N)C)C1=CC=C(C=C1)OC
|
Name
|
|
Quantity
|
703 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Type
|
CUSTOM
|
Details
|
Stir 3 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Quench
|
Type
|
CUSTOM
|
Details
|
the reaction with Na2S2O3 (20% in water)
|
Type
|
CUSTOM
|
Details
|
evaporate to 10 mL
|
Type
|
ADDITION
|
Details
|
Dilute with EtOAc (500 mL)
|
Type
|
WASH
|
Details
|
wash the organic phase with brine (3×100 mL)
|
Type
|
CUSTOM
|
Details
|
evaporate
|
Type
|
CUSTOM
|
Details
|
crystallize from EtOAc/hexane
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=C(C=C1)C1=NSC(=C1C)N
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 88.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |